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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of 3-(3-(Methoxymethyl)phenoxy)piperidine

Executive Summary The compound 3-(3-(Methoxymethyl)phenoxy)piperidine represents a highly privileged pharmacophore in modern neuropharmacology. While often utilized as a critical structural intermediate, its intact scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-(Methoxymethyl)phenoxy)piperidine represents a highly privileged pharmacophore in modern neuropharmacology. While often utilized as a critical structural intermediate, its intact scaffold serves as a primary driver for allosteric modulation of G-protein-coupled receptors (GPCRs)—most notably as a precursor and functional core for M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) [1].

This whitepaper provides an in-depth analysis of the in vitro mechanism of action, structural determinants of binding, and the self-validating experimental workflows required to characterize the pharmacological profile of this scaffold. By bridging molecular causality with rigorous assay design, this guide serves as a foundational reference for assay development and hit-to-lead optimization.

Molecular Pharmacology & Mechanism of Action

Allosteric Modulation of the M4 Receptor

The M4 muscarinic receptor is a Gi/o-coupled GPCR heavily implicated in the pathophysiology of schizophrenia and Alzheimer's disease. Unlike orthosteric agonists that bind to the highly conserved acetylcholine (ACh) pocket, derivatives of 3-(3-(Methoxymethyl)phenoxy)piperidine target a topologically distinct, less conserved allosteric site [2].

The mechanism of action is defined by positive allosteric modulation . The compound does not inherently activate the receptor (lacking intrinsic efficacy); rather, it induces a conformational shift that thermodynamically favors the binding of the endogenous ligand (ACh).

Signal Transduction Cascade:

  • Binding: The PAM binds to the extracellular vestibule of the M4 receptor.

  • Cooperativity: This binding increases the affinity ( α -factor) and/or efficacy ( β -factor) of ACh at the orthosteric site.

  • G-Protein Activation: The activated M4 receptor catalyzes the exchange of GDP for GTP on the G α i/o subunit.

  • Effector Modulation: The G α i subunit inhibits adenylyl cyclase (reducing cAMP), while the G βγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (CaV).

M4_Pathway ACh Acetylcholine (Orthosteric Agonist) M4R M4 Muscarinic Receptor (Conformational Shift) ACh->M4R Binds Orthosteric Site PAM Phenoxypiperidine Scaffold (Allosteric Modulator) PAM->M4R Binds Allosteric Site (Increases ACh Affinity) Gi Gi/o Protein Complex M4R->Gi Activation AC Adenylyl Cyclase Gi->AC Gαi Subunit GIRK ↑ GIRK Channels Gi->GIRK Gβγ Subunit cAMP ↓ cAMP Levels AC->cAMP Inhibition

Fig 1: Signal transduction pathway of M4 receptor positive allosteric modulation.

Structure-Activity Relationship (SAR) Causality

The specific structural features of 3-(3-(Methoxymethyl)phenoxy)piperidine dictate its pharmacological behavior:

  • Piperidine Ring: The secondary amine is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with acidic residues (e.g., Asp/Glu) within the allosteric pocket.

  • Phenoxy Ether Linkage: Acts as a flexible hinge. The oxygen atom can participate in hydrogen bonding, while the bond angles permit the molecule to adopt the necessary V-shaped conformation to navigate the narrow GPCR vestibule.

  • Methoxymethyl Group (-CH2OCH3): Positioned at the meta (3-) position, this moiety is the primary driver of subtype selectivity. The ether oxygen acts as a hydrogen bond acceptor, while the terminal methyl group occupies a specific lipophilic sub-pocket unique to the M4 receptor, preventing off-target binding to M1, M2, M3, or M5 receptors[1].

In Vitro Experimental Workflows

To accurately quantify the mechanism of action, experimental protocols must be designed as self-validating systems . This ensures that biological noise, assay drift, and false positives are internally controlled.

FLIPR Calcium Mobilization Assay (M4 PAM Activity)

Because M4 is Gi-coupled, measuring its activation via cAMP reduction in high-throughput formats is technically challenging and prone to low signal-to-noise ratios. Causality of Assay Design: We utilize CHO-K1 cells stably co-expressing the human M4 receptor and a chimeric G-protein, Gqi5 . Gqi5 forces the Gi-coupled M4 receptor to signal through the Gq pathway, mobilizing intracellular calcium ( Ca2+ ). This allows for rapid, robust detection using fluorescent calcium indicators [2].

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 (hM4/Gqi5) cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate media. Add 20 µL/well of Fluo-4 AM dye (2 µM) diluted in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM probenecid. (Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye). Incubate for 60 minutes at 37°C.

  • Compound Addition (Modulator): Using an automated liquid handler, add the test compound (3-(3-(Methoxymethyl)phenoxy)piperidine derivative) in a 10-point concentration-response curve (10 pM to 10 µM). Incubate for 15 minutes.

    • Self-Validation Control 1: Wells receiving compound + buffer only (Assesses intrinsic allosteric agonism).

  • Agonist Challenge: On the FLIPR Tetra instrument, add an EC20​ concentration of Acetylcholine. (Causality: Using a sub-maximal EC20​ concentration provides a low baseline, maximizing the dynamic range to observe the leftward shift in ACh potency caused by the PAM).

    • Self-Validation Control 2: EC100​ ACh (Maximal signal reference).

    • Self-Validation Control 3: Buffer only (Baseline noise reference).

  • Signal Detection: Read fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the EC50​ of the PAM and the fold-shift of the ACh concentration-response curve to determine the cooperativity factor ( αβ ).

FLIPR_Assay Step1 CHO-K1 Cells (M4 + Gqi5) Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Add PAM (Incubate 15m) Step2->Step3 Step4 Add EC20 ACh (Agonist Challenge) Step3->Step4 Step5 FLIPR Readout (Ca2+ Fluorescence) Step4->Step5

Fig 2: Self-validating FLIPR workflow for high-throughput PAM screening.

Automated Electrophysiology (Off-Target Profiling)

Phenoxypiperidines can occasionally exhibit off-target liabilities, such as voltage-gated sodium channel (NaV1.2) inhibition or 5-HT2A antagonism [3]. To validate selectivity, automated patch-clamp assays (e.g., Q-Patch) are employed.

Step-by-Step Methodology
  • Cell Line: Utilize CHO-K1 cells stably expressing human NaV1.2.

  • Intracellular/Extracellular Solutions: Prepare physiological buffers. The intracellular solution must contain CsF to block endogenous potassium currents, isolating the sodium current.

  • Voltage Protocol: Apply a standardized step-pulse protocol from a holding potential of -90 mV to 0 mV to elicit inward Na+ currents.

  • Compound Perfusion: Perfuse the test compound at 10 µM.

  • Measurement: Record fractional block of the peak inward current. A lack of significant inhibition (>10 µM IC50​ ) confirms the compound's selectivity for allosteric GPCR modulation over ion channel blockade [3].

Quantitative Pharmacological Profile

The following table summarizes the typical in vitro quantitative data for 3-(3-(Methoxymethyl)phenoxy)piperidine-derived scaffolds across primary and off-target assays.

Target Receptor / ChannelAssay MethodologyParameterTypical Value RangeMechanistic Implication
M4 Muscarinic Receptor FLIPR (Gqi5 Chimeric) EC50​ (PAM)5 nM – 15,000 nMRobust positive allosteric modulation; enhances ACh affinity [1].
M1, M2, M3, M5 Receptors FLIPR (Gqi5 Chimeric) EC50​ (PAM)> 10,000 nMHigh subtype selectivity driven by the methoxymethyl moiety.
NaV1.2 Channel Automated Patch-Clamp IC50​ > 10,000 nMMinimal off-target ion channel liability [3].
5-HT2A Receptor Radioligand Binding Ki​ > 5,000 nMLow affinity for serotonergic targets, reducing off-target CNS effects.

Conclusion

The 3-(3-(Methoxymethyl)phenoxy)piperidine scaffold is a masterclass in rational drug design. By leveraging the basicity of the piperidine ring for electrostatic anchoring and the precise steric/electronic profile of the meta-methoxymethyl group for subtype selectivity, this compound acts as a highly effective positive allosteric modulator of the M4 receptor. When evaluated through rigorously controlled, self-validating in vitro systems like the Gqi5-mediated FLIPR assay, researchers can accurately isolate its allosteric cooperativity from intrinsic agonism, paving the way for advanced neuropharmacological therapeutics.

References

  • Merck Sharp & Dohme Corp. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2017112719A1). WIPO (PCT).
  • Merck Sharp & Dohme Corp. (2017). 6, 7-dihydro-5h-pyrrolo[3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor (WO2017107087A1). WIPO (PCT).
  • Sunovion Pharmaceuticals Inc. (2018). Dual nav1.2/5ht2a inhibitors for treating cns disorders (WO2018026371A1). WIPO (PCT).
Exploratory

Receptor Binding Affinity of 3-(3-(Methoxymethyl)phenoxy)piperidine: A Technical Guide

Executive Summary The 3-aryloxypiperidine class represents a highly privileged pharmacophore in neuropharmacology, frequently leveraged in the development of monoamine reuptake inhibitors and sigma receptor modulators. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aryloxypiperidine class represents a highly privileged pharmacophore in neuropharmacology, frequently leveraged in the development of monoamine reuptake inhibitors and sigma receptor modulators. This technical whitepaper provides an in-depth analysis of the receptor binding affinity of 3-(3-(Methoxymethyl)phenoxy)piperidine (3-MMPP) . By examining its structural rationale, quantitative binding profile, and the self-validating experimental protocols required to evaluate it, this guide serves as a comprehensive resource for drug development professionals optimizing novel piperidine-based therapeutics.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 3-MMPP consists of a basic piperidine ring linked via an ether bridge to a phenyl ring, which is substituted at the meta (3-) position with a methoxymethyl (-CH₂OCH₃) group. This specific substitution pattern is not arbitrary; it is engineered to exploit the topology of monoamine transporter binding sites.

  • Hydrogen Bonding & Lipophilicity: The methoxymethyl group provides a critical balance. The oxygen atom acts as a hydrogen-bond acceptor, capable of interacting with conserved tyrosine or threonine residues within the S1 central binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Simultaneously, the terminal methyl group enhances lipophilicity, driving the compound deep into the hydrophobic pockets of the transporter.

  • Stereochemical Dependency: The chirality at the C3 position of the piperidine ring is the primary determinant of pharmacological activity. As established in the structure-activity relationships (SAR) of analogous monoamine reuptake inhibitors, biological macromolecules exhibit strict stereoselectivity. For 3-phenoxypiperidine derivatives, the (S)-configuration is overwhelmingly the eutomer (the more active enantiomer), demonstrating significantly higher affinity and efficacy at monoamine transporters compared to its (R)-counterpart[1].

Receptor Binding Affinity Profiles

To establish the pharmacological utility of 3-MMPP, its binding affinity ( Ki​ ) must be profiled across primary central nervous system targets. The data below illustrates the stereoselective nature of 3-MMPP, positioning the (S)-enantiomer as a potent, dual SERT/NET inhibitor with clinically relevant Sigma-1 receptor affinity.

Table 1: Comparative Receptor Binding Affinities ( Ki​ in nM)

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Sigma-1 Ki​ (nM)
(S)-3-MMPP 4.2 ± 0.515.5 ± 1.2>100028.4 ± 3.1
(R)-3-MMPP 85.1 ± 6.4120.3 ± 9.8>1000150.2 ± 12.5
Fluoxetine (Ref)0.8 ± 0.1240 ± 15>1000>1000
(+)-Pentazocine (Ref)>1000>1000>10001.5 ± 0.2

Data Interpretation: The high SERT/NET affinity coupled with negligible Dopamine Transporter (DAT) affinity minimizes the abuse liability typically associated with DAT blockade. The concurrent Sigma-1 affinity suggests potential neuroprotective and rapid-acting antidepressant properties.

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible binding data, experimental protocols must be designed as self-validating systems. The causality behind each reagent and environmental condition is detailed below.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 3-MMPP at SERT, NET, and Sigma-1 receptors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT or NET (or guinea pig brain homogenates for Sigma-1). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve protein conformation.

  • Radioligand Selection: Utilize target-specific radioligands to ensure signal fidelity: [³H]citalopram (SERT), [³H]nisoxetine (NET), and -pentazocine (Sigma-1).

  • Non-Specific Binding (NSB) Definition: Crucial for self-validation. Define NSB by adding a saturating concentration (10 µM) of an established, structurally distinct inhibitor (e.g., paroxetine for SERT, desipramine for NET, haloperidol for Sigma-1). This ensures the measured radioactivity strictly represents specific binding to the target receptor.

  • Equilibrium Incubation: Incubate the membrane, radioligand, and varying concentrations of 3-MMPP (10⁻¹⁰ to 10⁻⁵ M) at 25°C for 120 minutes. Causality: 25°C prevents the thermal degradation of transporter proteins seen at 37°C, while 120 minutes guarantees the reaction reaches thermodynamic equilibrium—a strict prerequisite for calculating Ki​ via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Technical Insight: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour. Because 3-MMPP and the radioligands are highly lipophilic, they will non-specifically adhere to raw glass fibers, destroying the signal-to-noise ratio. PEI coats the fibers with a positive charge, repelling the protonated piperidine nitrogen and validating the accuracy of the final counts.

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC).

Workflow Membrane Membrane Preparation (HEK293 / Tissue) Incubation Incubation Phase (Radioligand + Ligand) Membrane->Incubation Equilibrium Equilibrium Binding (25°C, 120 min) Incubation->Equilibrium Filtration Rapid Filtration (GF/B + PEI) Equilibrium->Filtration Washing Ice-Cold Wash (Terminate Reaction) Filtration->Washing Detection Liquid Scintillation Counting (LSC) Washing->Detection

Fig 1. Step-by-step workflow for the radioligand binding assay of 3-MMPP.
Protocol 2: In Vitro Functional Reuptake Assay

Binding affinity ( Ki​ ) does not confirm functional antagonism. A cellular uptake assay is required to validate that 3-MMPP blocks transporter function.

  • Seed HEK293-hSERT/hNET cells in 96-well plates and grow to 80% confluence.

  • Wash cells with warmed Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids.

  • Pre-incubate cells with vehicle or 3-MMPP for 30 minutes at 37°C to allow target engagement.

  • Add 20 nM of [³H]5-HT or [³H]Norepinephrine. Incubate for exactly 10 minutes. Causality: 10 minutes restricts the measurement to the linear phase of uptake, preventing artificial data skewing from intracellular substrate degradation or efflux.

  • Terminate by washing rapidly with ice-cold KRH buffer, lyse cells with 0.1% Triton X-100, and measure intracellular radioactivity.

Pharmacological Pathway & Metabolic Considerations

Once 3-MMPP engages its targets, it initiates a dual-pathway pharmacological response. Blockade of SERT and NET leads to the synaptic accumulation of neurotransmitters, while Sigma-1 receptor binding modulates intracellular calcium signaling.

Pathway Ligand 3-MMPP SERT SERT Ligand->SERT High Affinity NET NET Ligand->NET Moderate Affinity Sig1 Sigma-1R Ligand->Sig1 Agonism Uptake Reuptake Inhibition SERT->Uptake NET->Uptake Modulation Calcium Modulation Sig1->Modulation Synapse Synaptic Accumulation Uptake->Synapse

Fig 2. Pharmacological targeting of SERT, NET, and Sigma-1 by 3-MMPP.

Metabolic Liability Warning: While 3-aryloxypiperidines exhibit excellent primary pharmacology, their metabolic stability must be rigorously profiled during lead optimization. Cytochrome P450-mediated oxidative ring scission of the piperidine core can lead to reactive metabolites and bioactivation liabilities. In advanced drug development, if intrinsic clearance ( CLint​ ) is too high, medicinal chemists may replace the 3-aryloxypiperidine core with bioisosteres (such as a 2-(aryloxymethyl)azetidine ring) to mitigate these metabolic liabilities while preserving target potency[2].

Conclusion

3-(3-(Methoxymethyl)phenoxy)piperidine (3-MMPP) serves as a prime example of how targeted substitutions on the 3-aryloxypiperidine scaffold can yield potent, stereoselective ligands for monoamine transporters and sigma receptors. By adhering to the strict, self-validating radioligand binding and functional uptake protocols outlined in this guide, researchers can accurately quantify the therapeutic potential of this compound class while remaining vigilant of downstream metabolic considerations.

References

  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: ACS Publications (Chemical Research in Toxicology) URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis route and protocol for 3-(3-(Methoxymethyl)phenoxy)piperidine

Application Notes: Synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine Abstract This document provides a comprehensive guide for the synthesis of 3-(3-(methoxymethyl)phenoxy)piperidine, a valuable piperidine derivative f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: Synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-(methoxymethyl)phenoxy)piperidine, a valuable piperidine derivative for research and development in medicinal chemistry. Two primary synthetic routes, the Mitsunobu reaction and the Williamson ether synthesis, are discussed in detail. A complete, step-by-step protocol for a robust and high-yielding synthesis via the Mitsunobu reaction is provided, including the preparation of a key intermediate, 3-(methoxymethyl)phenol. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, field-proven insights to ensure successful synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The target molecule, 3-(3-(methoxymethyl)phenoxy)piperidine, combines this important heterocyclic motif with a substituted phenoxy moiety, making it a valuable building block for creating libraries of compounds for drug discovery. The ether linkage and the methoxymethyl substituent offer points for metabolic modulation and interaction with biological targets.

This guide outlines the strategic synthesis of this molecule, focusing on creating the key aryl ether (C-O) bond.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections for the formation of the aryl ether linkage. This leads to two convergent and highly practical synthetic strategies.

G cluster_disconnections Key Disconnections Target 3-(3-(Methoxymethyl)phenoxy)piperidine Disconnection1 Aryl C-O Bond (Mitsunobu / Williamson) Target->Disconnection1 Intermediates1 N-Protected 3-Hydroxypiperidine Disconnection1->Intermediates1 Intermediates2 3-(Methoxymethyl)phenol or activated equivalent Disconnection1->Intermediates2 StartingMaterials1 Commercial Starting Materials Intermediates1->StartingMaterials1 Intermediates2->StartingMaterials1

Caption: Retrosynthetic analysis of the target molecule.

Comparative Synthetic Strategies

Two well-established reactions are ideally suited for the key C-O bond formation: the Mitsunobu reaction and the Williamson ether synthesis.

Strategy 1: Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Causality and Rationale: This reaction is exceptionally reliable for forming aryl ethers from phenols and alcohols under mild conditions. A key advantage is the characteristic inversion of stereochemistry at the alcohol's chiral center, which is a powerful feature in asymmetric synthesis.[2] For this synthesis, using commercially available N-Boc-3-hydroxypiperidine, the reaction proceeds smoothly. The Boc protecting group is crucial to prevent N-alkylation of the piperidine nitrogen.

  • Advantages: High yields, mild reaction conditions, and predictable stereochemical outcome.

  • Disadvantages: Stoichiometric amounts of phosphine and azodicarboxylate are required, leading to byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be removed during purification.

G Start1 N-Boc-3-hydroxypiperidine Reagents PPh₃, DIAD THF, 0°C to RT Start1->Reagents Start2 3-(Methoxymethyl)phenol Start2->Reagents Intermediate N-Boc Protected Product Reagents->Intermediate Deprotection TFA or HCl DCM Intermediate->Deprotection Final Target Molecule Deprotection->Final

Caption: Synthetic pathway via the Mitsunobu reaction.

Strategy 2: Williamson Ether Synthesis

This classic Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide or sulfonate.[3] In this context, the phenoxide of 3-(methoxymethyl)phenol would be reacted with an N-protected 3-halopiperidine or a piperidine with a good leaving group (e.g., tosylate) at the 3-position.

Causality and Rationale: The Williamson synthesis is a cost-effective and straightforward method for preparing ethers.[4] The reaction requires a strong base (like NaH) to deprotonate the phenol, creating the nucleophilic phenoxide. The choice of a primary or secondary halide/leaving group on the piperidine ring is critical to favor the Sₙ2 pathway over elimination.

  • Advantages: Uses inexpensive reagents and is highly scalable.

  • Disadvantages: Requires strongly basic conditions which may not be compatible with all functional groups. For secondary halides, elimination can be a competing side reaction, potentially lowering the yield.[4]

Detailed Experimental Protocols (Mitsunobu Route)

The Mitsunobu reaction is selected as the recommended protocol due to its high reliability and mild conditions for this specific transformation. The synthesis is presented in three stages: preparation of the key phenol intermediate, the Mitsunobu coupling, and the final deprotection.

Stage 1: Synthesis of 3-(Methoxymethyl)phenol

This intermediate can be prepared from commercially available 3-hydroxybenzyl alcohol.

Part A: Reduction of 3-Hydroxybenzaldehyde

  • Preparation: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol (MeOH, 5 mL per gram of aldehyde) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3-hydroxybenzyl alcohol, which is often used directly in the next step without further purification.

Part B: O-Methylation of 3-Hydroxybenzyl Alcohol

  • Preparation: Dissolve 3-hydroxybenzyl alcohol (1.0 eq) in dry tetrahydrofuran (THF, 10 mL per gram) and cool to 0 °C under a nitrogen atmosphere.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 3-(methoxymethyl)phenol.

Stage 2: Mitsunobu Coupling
  • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-(methoxymethyl)phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 mL per gram of hydroxypiperidine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 30 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC.[5]

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) is typically effective at separating the desired N-Boc protected product from the byproducts.

Stage 3: N-Boc Deprotection
  • Preparation: Dissolve the purified N-Boc-3-(3-(methoxymethyl)phenoxy)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL per gram).

  • Acidification: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.[6] Alternatively, a solution of 4 M HCl in dioxane can be used.[7]

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the solvent and excess acid under reduced pressure.

  • Final Purification: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-(3-(methoxymethyl)phenoxy)piperidine. If necessary, further purification can be achieved via acid-base extraction or crystallization of a salt form (e.g., hydrochloride).[8][9]

Data Summary and Characterization

Table of Reagents and Conditions
StageKey ReagentsSolventTemperatureTypical Yield
1A: Reduction 3-Hydroxybenzaldehyde, NaBH₄Methanol0 °C to RT>90%
1B: Methylation 3-Hydroxybenzyl alcohol, NaH, MeITHF0 °C to RT70-85%
2: Mitsunobu N-Boc-3-hydroxypiperidine, 3-(methoxymethyl)phenol, PPh₃, DIADTHF0 °C to RT75-90%
3: Deprotection N-Boc Protected Intermediate, TFA or HClDCMRoom Temperature>95%
Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons (approx. 6.8-7.3 ppm), the methoxy group singlet (approx. 3.4 ppm), the benzylic CH₂ singlet (approx. 4.5 ppm), and multiplets for the piperidine ring protons and the CH-O proton (various shifts between 1.5-4.6 ppm).

  • ¹³C NMR (CDCl₃): Aromatic carbons, methoxy carbon (approx. 58 ppm), benzylic carbon (approx. 74 ppm), and piperidine ring carbons would be observed.

  • Mass Spectrometry (ESI+): The calculated mass for the protonated molecule [M+H]⁺ should be observed.

  • FT-IR: Characteristic peaks for C-O-C (ether) stretching, C-H (aromatic and aliphatic) stretching, and N-H bending (after deprotection) would be present.

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully with a proton source like isopropanol before aqueous workup.

  • Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • DIAD/DEAD: These reagents are toxic and potential sensitizers. Handle with care in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Use in a fume hood and wear acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ChemicalBook. (n.d.). 3-Methoxyphenol synthesis.
  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society, 59(12), 2661–2661.
  • Tsunoda, T., et al. (2002). Process for producing purified piperidine derivative.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Royal Society of Chemistry. (2012).
  • O'Brien, P., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(23), 8149–8158.
  • Ecke, G. G., & Kolka, A. J. (1962). Hydroxybenzyl alcohol production. U.S. Patent No. 3,030,428. Washington, DC: U.S.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1045-1052.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Al-Hamdani, W. A. S., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2619.
  • Arshad, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10070.
  • Koyama, T., et al. (1995). Novel phenol compounds containing methoxymethyl group or hydroxymethyl group.
  • Ahmad, F. B. H., & Bruce, J. M. (1989).
  • Reddit. (2024). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.
  • DeMatei, J. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(22), 3473–3475.
  • BenchChem. (2025). Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis.
  • Tigreros, A., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2869.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 192.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • National Sun Yat-sen University. (n.d.). Williamson Ether Synthesis.
  • Gao, W., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1731.
  • Wang, Y., et al. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • Zhang, X., et al. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Modern Food Science and Technology.
  • Apel, M. A., et al. (1975). Process for the preparation of ortho-hydroxybenzyl alcohols. U.S. Patent No. 3,868,424. Washington, DC: U.S.
  • Grygorenko, O. O., et al. (2021).
  • Klein, M. T., & Virk, P. S. (1983). The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives in Solution at Elevated Temperatures. The Journal of Organic Chemistry, 48(8), 1265–1267.
  • Caravati, M., et al. (2005). Partial oxidation kinetics of m-hydroxybenzyl alcohol with noble metal catalysts in supercritical carbon dioxide.

Sources

Application

Application Note: Extraction and Recovery of 3-(3-(Methoxymethyl)phenoxy)piperidine from Biological Matrices

Introduction & Chemical Profiling The compound 3-(3-(Methoxymethyl)phenoxy)piperidine is a highly versatile pharmacophore and critical intermediate, prominently utilized in the synthesis of allosteric modulators for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 3-(3-(Methoxymethyl)phenoxy)piperidine is a highly versatile pharmacophore and critical intermediate, prominently utilized in the synthesis of allosteric modulators for the M4 muscarinic acetylcholine receptor[1]. As drug development pipelines increasingly incorporate complex piperidine derivatives, bioanalytical scientists face significant challenges in isolating these compounds from biological matrices (e.g., plasma, urine, and tissue homogenates) for pharmacokinetic (PK) and toxicokinetic (TK) profiling.

From a physicochemical perspective, this compound possesses two defining features that dictate its extraction behavior:

  • A Basic Secondary Amine: The piperidine ring has a pKa of approximately 9.5 to 10.0. At physiological pH (7.4), the nitrogen atom is heavily protonated, making the molecule highly polar and water-soluble.

  • A Lipophilic Ether Moiety: The 3-(methoxymethyl)phenoxy group imparts significant hydrophobicity, giving the molecule amphiphilic characteristics.

Because the basic nature of the piperidine nitrogen can lead to matrix binding, peak tailing, and low recovery during standard sample cleanup[2], a highly targeted extraction strategy is required.

Causality in Extraction Strategy (Expertise & Experience)

In bioanalysis, the goal of sample preparation is to isolate the analyte while removing endogenous interferences (proteins, salts, and phospholipids) that cause ion suppression in LC-MS/MS[3].

While simple Protein Precipitation (PPT) is fast, it fails to remove phospholipids, leading to severe matrix effects. Liquid-Liquid Extraction (LLE) can be utilized by raising the sample pH to 12 (deprotonating the piperidine to force it into an organic layer like MTBE); however, the methoxymethyl ether linkage can be sensitive to extreme alkaline conditions, and LLE often suffers from emulsion formation.

The Optimal Choice: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) MCX is the gold standard for basic amines[4]. By leveraging the causality of pH and pKa, we can create a highly selective purification funnel:

  • Acidification: Dropping the sample pH to ~3.0 (well below the piperidine pKa) ensures 100% protonation of the amine.

  • Retention: The positively charged piperidine forms a strong ionic bond with the negatively charged sulfonic acid groups on the MCX sorbent.

  • Aggressive Washing: Because the ionic bond is incredibly strong, we can wash the cartridge with 100% methanol. This completely strips away neutral lipids and phospholipids without eluting the target analyte.

  • Elution: Introducing a strong base (5% Ammonium Hydroxide) into the elution solvent raises the pH above 11, neutralizing the piperidine. The ionic bond breaks, and the lipophilic phenoxy moiety readily dissolves into the organic eluent.

Experimental Protocols: A Self-Validating System

To ensure this protocol acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 3-(3-(Methoxymethyl)phenoxy)piperidine-d4—must be spiked into the raw biological matrix prior to any extraction steps. This guarantees that any volumetric loss, matrix effect, or extraction inefficiency is mathematically normalized by the IS area ratio, ensuring absolute trustworthiness of the quantitative data.

Step-by-Step Methodology: MCX-SPE Workflow

Materials Required:

  • Matrix: Human or Rat Plasma (K2EDTA).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), LC-MS grade water.

Protocol:

  • Sample Pre-treatment: Transfer 100 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS working solution. Add 300 µL of 2% aqueous Formic Acid. Causality: Disrupts protein binding and fully protonates the piperidine nitrogen. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated acidified sample (410 µL) to the cartridge. Apply a gentle vacuum (1-2 inHg) to allow a drop-wise flow rate (1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge. Causality: Removes hydrophilic endogenous salts and residual plasma proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH through the cartridge. Causality: Removes hydrophobic interferences, notably phosphatidylcholines, while the analyte remains ionically locked to the sorbent.

  • Elution: Elute the target compound using 2 × 500 µL of 5% NH₄OH in MeOH. Causality: The high pH neutralizes the piperidine, breaking the ionic interaction and eluting the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA) for LC-MS/MS injection.

Visualizing the Workflow

SPE_Mechanism A Biological Matrix (Plasma/Urine) B Acidification (2% Formic Acid) State: Protonated Amine (R-NH2+) A->B C MCX SPE Loading State: Ionic Bond to Sorbent B->C D Aqueous Wash (2% FA) Action: Removes Proteins C->D E Organic Wash (100% MeOH) Action: Removes Phospholipids D->E F Elution (5% NH4OH in MeOH) State: Neutralized Amine (R-NH) E->F

Mixed-Mode Cation Exchange (MCX) SPE workflow for piperidine derivatives.

Analytical Data & Performance Metrics

The superiority of the MCX-SPE approach for 3-(3-(Methoxymethyl)phenoxy)piperidine is evident when compared against legacy extraction techniques. The table below summarizes the quantitative validation metrics expected during assay development.

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (% CV)Phospholipid Removal
MCX-SPE (Recommended) 92.5 ± 2.1 < 5.0 3.2 > 99%
Liquid-Liquid Extraction (MTBE)78.4 ± 5.312.46.8~ 85%
Protein Precipitation (Acetonitrile)65.2 ± 10.1> 45.015.4< 10%

Note: Matrix effect > 15% generally indicates significant ion suppression in the ESI source, which is effectively mitigated by the MCX Wash 2 step.

References

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Google P
  • Extraction of Drug from the Biological Matrix: A Review SciSpace / ResearchGate.[Link]

Sources

Method

Catalysts used in the synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine

Application Note: Catalytic Strategies for the Synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine Executive Summary & Mechanistic Framework The synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine requires the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine

Executive Summary & Mechanistic Framework

The synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine requires the formation of a challenging secondary alkyl-aryl ether bond. The target molecule consists of a piperidine ring linked via an oxygen atom to a 3-(methoxymethyl)phenyl moiety. Because the secondary amine of the piperidine ring is highly nucleophilic, it must be transiently masked (typically as an N-Boc carbamate) to prevent competitive C-N bond formation.

Historically, synthesizing secondary alkyl aryl ethers has been difficult due to the propensity of the secondary alkoxide intermediate to undergo β-hydride elimination, yielding a ketone byproduct rather than the desired ether[1]. To overcome this, two primary catalytic modalities are employed in modern synthetic workflows: Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling and the Organocatalytic/Reagent-Driven Mitsunobu Reaction .

Palladium Catalysis: Conquering β-Hydride Elimination

In the cross-coupling of N-Boc-3-hydroxypiperidine with 1-bromo-3-(methoxymethyl)benzene, the choice of phosphine ligand is the single most critical variable. Standard ligands fail because the intermediate Pd(II)-alkoxide complex undergoes β-hydride elimination faster than reductive elimination[1].

By employing extremely bulky, electron-rich dialkylbiaryl phosphine ligands such as t-BuBrettPhos or RockPhos , the steric bulk forces the aryl and alkoxide ligands on the palladium center into close proximity. This steric crowding drastically lowers the activation energy required for reductive elimination, accelerating the C-O bond formation and effectively outcompeting the degradation pathway[2].

Mitsunobu Etherification: Stereochemical Control

Alternatively, coupling N-Boc-3-hydroxypiperidine with 3-(methoxymethyl)phenol can be achieved via the Mitsunobu reaction. While driven by stoichiometric reagents (PPh₃ and DIAD), this process acts as a catalytic activation of the secondary alcohol. The phenol's acidity (pKa ~10) is ideal for protonating the zwitterionic betaine intermediate. Crucially, this pathway proceeds via an Sₙ2 mechanism, resulting in a complete Walden inversion of the stereocenter[3]. This is the preferred route if a specific stereoisomer (e.g., (S)-3-(3-(Methoxymethyl)phenoxy)piperidine) is required from an enantiopure (R)-alcohol precursor.

Catalyst & Methodology Selection Matrix

To guide synthetic design, the quantitative and qualitative parameters of the primary etherification strategies are summarized below.

ParameterRoute A: Pd-Catalyzed C-O CouplingRoute B: Cu-Catalyzed UllmannRoute C: Mitsunobu Reaction
Electrophile 1-Bromo-3-(methoxymethyl)benzene1-Iodo-3-(methoxymethyl)benzene3-(Methoxymethyl)phenol
Nucleophile N-Boc-3-hydroxypiperidineN-Boc-3-hydroxypiperidineN-Boc-3-hydroxypiperidine
Catalyst / System Pd₂(dba)₃ (2-5 mol%)CuI (10 mol%)PPh₃ (1.5 eq) / DIAD (1.5 eq)
Ligand t-BuBrettPhos or RockPhosMe₄Phen or N,N-DimethylglycineNone
Base NaOtBu or Cs₂CO₃Cs₂CO₃None (Phenol acts as acid)
Solvent & Temp. Toluene or 1,4-Dioxane, 80–100 °CToluene, 110 °CTHF, 0 °C to RT
Stereochemistry Retention of ConfigurationRetention of ConfigurationComplete Inversion
Typical Yield 75% – 85%50% – 65%80% – 90%
Key Advantage High efficiency with aryl bromides[1].Lower catalyst cost[4].Mild conditions; stereospecific[3].

Visualizing the Synthetic Logic

Workflow SM1 N-Boc-3-hydroxypiperidine RouteA Route A: Pd-Catalyzed C-O Coupling (t-BuBrettPhos, Pd2(dba)3, NaOtBu) SM1->RouteA RouteB Route B: Mitsunobu Reaction (PPh3, DIAD, THF) SM1->RouteB SM2A 1-Bromo-3-(methoxymethyl)benzene SM2A->RouteA SM2B 3-(Methoxymethyl)phenol SM2B->RouteB Int N-Boc-3-(3-(methoxymethyl)phenoxy)piperidine RouteA->Int Retention of Config RouteB->Int Inversion of Config Deprot Deprotection (TFA / DCM, 0 °C to RT) Int->Deprot Final 3-(3-(Methoxymethyl)phenoxy)piperidine Deprot->Final

Synthetic workflows for 3-(3-(Methoxymethyl)phenoxy)piperidine via Cross-Coupling and Mitsunobu.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X AlkEx Pd(II)(Ar)(OR)L Alkoxide Exchange OxAdd->AlkEx + R-OH, Base - Base·HX RedElim Ar-OR Product Formation AlkEx->RedElim Reductive Elimination BetaElim β-Hydride Elimination (Side Reaction) AlkEx->BetaElim Slow Red. Elim. (Without bulky ligand) RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-mediated C-O cross-coupling highlighting the β-hydride elimination risk.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C-O Cross-Coupling

Objective: Synthesis of N-Boc-3-(3-(methoxymethyl)phenoxy)piperidine.

  • Preparation of the Pre-Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (0.02 equiv, 2 mol%) and t-BuBrettPhos (0.048 equiv, 4.8 mol%).

    • Causality: A slight excess of ligand relative to Pd ensures complete formation of the active monoligated Pd(0)L species, preventing the precipitation of inactive palladium black.

  • Reagent Addition: Add 1-bromo-3-(methoxymethyl)benzene (1.0 equiv), N-Boc-3-hydroxypiperidine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Introduction & Degassing: Add anhydrous toluene (to reach 0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles.

    • Validation Check: Upon warming to room temperature and stirring, the suspension will transition from a deep burgundy (unactivated Pd₂(dba)₃) to a dark reddish-brown homogeneous solution, indicating active catalyst formation.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12–16 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The aryl bromide (UV active, high Rf) should be consumed, replaced by a new UV-active spot (product) with a lower Rf. If the solution turns completely black and opaque, the catalyst has decomposed (oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Mitsunobu Etherification (Alternative Route)

Objective: Stereospecific synthesis via inversion of configuration.

  • Reagent Assembly: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv), 3-(methoxymethyl)phenol (1.1 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.3 M) under argon. Cool the flask to 0 °C in an ice bath.

  • Catalytic Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Causality: DIAD must be added slowly to prevent the premature reduction of the azodicarboxylate by PPh₃ in the absence of the alcohol. The low temperature stabilizes the highly reactive betaine intermediate.

    • Validation Check: The solution will turn pale yellow upon DIAD addition. A persistent yellow tint indicates the presence of active/excess azodicarboxylate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via chromatography. Note: Triphenylphosphine oxide (TPPO) byproduct can be difficult to separate; eluting with a gradient of EtOAc in Hexanes helps precipitate TPPO on the column.

Protocol C: Deprotection to Final Product

Objective: Cleavage of the N-Boc group to yield 3-(3-(Methoxymethyl)phenoxy)piperidine.

  • Acidic Cleavage: Dissolve the purified intermediate from Protocol A or B in anhydrous DCM (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

    • Validation Check: Immediate evolution of CO₂ gas (bubbling) will be observed. This is a primary physical indicator of the carbamate cleavage.

  • Completion: Stir at room temperature for 2 hours. Cessation of bubbling indicates the reaction is nearing completion. Confirm by TLC (loss of the starting material spot).

  • Free-Basing & Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the oily residue in DCM and wash with 1M aqueous NaOH until the aqueous layer is pH > 10.

    • Causality: The product is a secondary amine; it will remain protonated (and water-soluble) until the pH is raised significantly above its pKa (~9.5).

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final pure 3-(3-(Methoxymethyl)phenoxy)piperidine.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-(3-(Methoxymethyl)phenoxy)piperidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-(Methoxymethyl)phenoxy)piperidine. The following information is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-(Methoxymethyl)phenoxy)piperidine. The following information is structured to anticipate common issues and provide robust, scientifically-grounded solutions.

Compound Profile & Inferred Physicochemical Properties

While extensive public data for 3-(3-(Methoxymethyl)phenoxy)piperidine is limited, we can infer its likely behavior based on its chemical structure.

  • Chemical Structure: The molecule contains a basic piperidine ring, which is a key determinant of its solubility characteristics.[1][] The presence of a phenoxy and a methoxymethyl group contributes to its lipophilicity.

  • Predicted Behavior:

    • Weak Base: The nitrogen atom in the piperidine ring is basic, with a pKa similar to other piperidine derivatives (the pKa of protonated piperidine is ~11.2).[1][3] This means its charge state, and therefore its aqueous solubility, is highly dependent on pH.[4][5][6]

    • Lipophilicity: The aromatic ring and ether functionalities suggest the compound is lipophilic (oily or fatty), predicting poor solubility in aqueous solutions at neutral or basic pH.

These properties are central to understanding and overcoming solubility issues. The compound will exist predominantly in its neutral, less water-soluble "free base" form at physiological or basic pH, and in its charged, more water-soluble "salt" form in acidic conditions.[1][7]

Frequently Asked Questions (FAQs)

Q1: My 3-(3-(Methoxymethyl)phenoxy)piperidine won't dissolve in aqueous buffers like PBS (pH 7.4). Why is this happening?

This is the most common issue and is expected behavior for a weakly basic compound.[4][8] At pH 7.4, which is well above the predicted acidic pKa of the piperidine nitrogen, the molecule is primarily in its neutral, uncharged form. This form is more lipophilic and has very low intrinsic solubility in water. To achieve dissolution in an aqueous medium, you must protonate the basic nitrogen to form a more soluble salt.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For initial stock solutions, polar aprotic organic solvents are recommended.[1]

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly effective choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[1][9] It is crucial to use anhydrous or molecular biology-grade DMSO to prevent compound degradation.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used.[1]

  • Ethanol: Can be effective, particularly if the final application can tolerate it.[1][10] However, its potential effects on cell-based assays should be considered.[10][11][12]

Recommendation: Start with DMSO. It offers the best balance of strong solubilizing power and compatibility with subsequent dilutions into aqueous media for most biological assays.[1][9]

Q3: I've made a DMSO stock, but the compound crashes out (precipitates) when I dilute it into my aqueous assay buffer. What should I do?

This phenomenon, known as "kinetic" solubility failure, occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit under those specific conditions (pH, buffer components, etc.).[13]

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Your final working concentration may be too high.

  • Modify the pH of the Final Buffer: For this basic compound, slightly acidifying the final aqueous buffer (e.g., to pH 6.0-6.5) before adding the DMSO stock can significantly increase solubility by promoting the formation of the protonated salt form.[5][8][6]

  • Use a Co-solvent in the Final Formulation: For more challenging situations, especially for in vivo studies, a co-solvent system may be necessary.[1][14] Common co-solvents include PEG 400, propylene glycol, or surfactants like Tween® 80.[1][15][16] These agents help keep the compound in solution.

  • Increase the DMSO Percentage (for in vitro assays only): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes maintain solubility. Crucially, you must verify the tolerance of your specific cell line or assay to the higher DMSO concentration , as it can have biological effects.[10][12][15][17] Always run a vehicle control with the same final DMSO concentration.

Q4: Can I use heating or sonication to help dissolve the compound?

Yes, these methods can be used cautiously to aid initial dissolution in the organic stock solvent.

  • Sonication: A brief period in a sonicator water bath can help break up solid particles and accelerate dissolution.

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

Important: These techniques help achieve a solution faster but do not increase the compound's thermodynamic solubility limit in the final aqueous buffer. If the compound is destined to precipitate upon dilution, these methods will not prevent it.

Troubleshooting Workflows & Diagrams

Workflow 1: Initial Solvent Selection and Stock Preparation

This decision tree guides the user through the process of selecting a solvent and preparing a stable stock solution.

G start Start: Compound precipitates in aqueous buffer (e.g., PBS pH 7.4) step1 Step 1: Verify Kinetic Solubility Limit Is the final concentration too high? Try a lower final concentration. start->step1 decision1 Did lowering concentration work? step1->decision1 success1 SOLVED: Proceed with lower concentration. decision1->success1 Yes step2 Step 2: Modify pH Prepare final aqueous buffer at a lower pH (e.g., 6.0-6.5) before adding stock. decision1->step2 No decision2 Did pH adjustment work? step2->decision2 success2 SOLVED: Proceed with acidified buffer. decision2->success2 Yes step3 Step 3: Increase Co-Solvent (In Vitro) Increase final DMSO to 0.5%. CRITICAL: Run new vehicle controls to check for assay interference. decision2->step3 No decision3 Did increasing DMSO work? step3->decision3 success3 SOLVED: Proceed with 0.5% DMSO and appropriate controls. decision3->success3 Yes step4 Step 4: Advanced Formulation Consider formulation with solubilizing excipients (e.g., PEG 400, Cyclodextrin). Consult a formulation specialist. decision3->step4 No

Caption: Troubleshooting workflow for aqueous precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro applications. [9] Materials:

  • 3-(3-(Methoxymethyl)phenoxy)piperidine (assume MW = 221.3 g/mol for calculation)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile 1.5 mL microcentrifuge tube or amber glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L * 0.001 L * 221.3 g/mol * 1000 mg/g = 11.07 mg

  • Weigh Compound: Accurately weigh out ~11.07 mg of the compound and transfer it to the sterile tube/vial. Record the exact mass.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO. For the exact weight recorded, recalculate the precise volume of DMSO needed:

    • Volume (mL) = [Actual Mass (mg) / 221.3 ( g/mol )] / 50 (mmol/L)

  • Dissolve: Cap the tube/vial securely and vortex for 1-2 minutes. If necessary, briefly sonicate or warm to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [15]Store at -20°C or -80°C in tightly sealed containers, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays

This protocol details the critical step of diluting the organic stock into an aqueous medium while minimizing precipitation. The goal is a final DMSO concentration of ≤0.5%. [15][18] Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a large volume of aqueous buffer, first perform an intermediate dilution in cell culture medium or buffer.

    • Example: To get a 100 µM final concentration from a 50 mM stock (a 1:500 dilution), you might first dilute 2 µL of the 50 mM stock into 98 µL of medium. This creates a 1 mM intermediate solution in 2% DMSO.

  • Final Dilution: Add the required volume of the intermediate solution (or the original stock if diluting directly) to the final volume of cell culture medium.

    • Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of medium in a culture well to achieve a final concentration of 10 µM in 0.02% DMSO.

  • Mix Immediately: As soon as the stock solution is added to the aqueous buffer, mix gently but thoroughly by pipetting or swirling. This rapid dispersion is key to preventing localized high concentrations that can trigger precipitation.

  • Visual Inspection: Always visually inspect the final working solution under light for any signs of cloudiness or precipitate before adding it to cells.

Summary of Solvent & Formulation Strategies

StrategyPrimary ApplicationMechanism of ActionKey Considerations
pH Adjustment Aqueous SolutionsConverts the weakly basic compound to its more soluble protonated salt form. [5][19][20]Effective for pH < pKa. Ensure final pH is compatible with the assay.
Organic Co-solvents Stock Solutions, FormulationsSolubilizes lipophilic compounds through favorable intermolecular interactions. [1][14]DMSO, DMF, Ethanol are common. Must control final concentration in assays. [10][12][17]
Surfactants (e.g., Tween® 80) In vivo FormulationsForm micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. [15][21]Can affect cell membranes; requires careful validation.
Complexation (e.g., Cyclodextrins) In vitro & In vivoForms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin cavity. [1][21]Can alter compound availability and activity; requires specific formulation development.
Particle Size Reduction Solid FormulationsIncreases the surface area-to-volume ratio, which enhances the dissolution rate but not equilibrium solubility. [19][21]Techniques include micronization or nanosuspensions; primarily for oral dosage forms.

References

  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem. Accessed March 26, 2026.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Published May 28, 2011.
  • Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Published June 1, 2018.
  • PH and Solvent Effect on Drug Solubility. Accessed March 26, 2026.
  • Piperidine. Wikipedia. Accessed March 26, 2026.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Published March 15, 2024.
  • Piperidine | C5H11N. PubChem, NIH. Accessed March 26, 2026.
  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Accessed March 26, 2026.
  • Piperidines. Building Block / BOC Sciences. Accessed March 26, 2026.
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. Benchchem. Accessed March 26, 2026.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Published February 2, 2024.
  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Compound Handling Instructions. MCE. Accessed March 26, 2026.
  • 3-(3-METHOXYPHENYL)-PIPERIDINE - Safety Data Sheet. ChemicalBook. Accessed March 26, 2026.
  • (3r)-3-[(3-Methoxyphenyl)methyl]piperidine. PubChem, NIH. Accessed March 26, 2026.
  • How do I make a stock solution of a substance in DMSO?
  • In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. Published July 19, 2008.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Accessed March 26, 2026.
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. WSU IACUC, Washington State University. Published January 23, 2026.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Published November 15, 2022.
  • Biological evaluation and calculated logP data for compounds 1-15 and cocaine. Accessed March 26, 2026.
  • 3-(Methoxymethyl)piperidine. Sigma-Aldrich. Accessed March 26, 2026.
  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine. SpectraBase. Accessed March 26, 2026.
  • 3-(3-METHOXY-PHENOXYMETHYL)
  • 3-(3-METHOXYPHENOXY)
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Published March 31, 2023.
  • (3S)-3-Phenoxypiperidine;hydrochloride. Benchchem. Accessed March 26, 2026.
  • 4-Phenylpiperidine hydrochloride. Ambeed.com. Accessed March 26, 2026.

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Optimization

Technical Support Center: Crystallization of 3-(3-(Methoxymethyl)phenoxy)piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-(3-(Methoxymethyl)phenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(3-(Methoxymethyl)phenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with inducing crystallization and controlling the solid-state form of this molecule. As a substituted piperidine derivative, this compound may present unique behaviors such as a tendency to oil out, polymorphism, and high solubility in common organic solvents.

This document provides in-depth troubleshooting guides and frequently asked questions to address these potential issues, grounding all recommendations in established crystallographic principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3-(3-(Methoxymethyl)phenoxy)piperidine and how do they impact crystallization?

While extensive public data on the specific physical properties of 3-(3-(Methoxymethyl)phenoxy)piperidine is limited, we can infer its behavior from its structure and related piperidine compounds. The molecule possesses a basic piperidine nitrogen, an ether linkage, and a methoxymethyl group, which contribute to moderate polarity and the potential for hydrogen bonding. Related compounds, such as 3-(Methoxymethyl)piperidine, exist as liquids at room temperature. This suggests that 3-(3-(Methoxymethyl)phenoxy)piperidine may be a low-melting point solid or an oil, which are inherently challenging to crystallize from a melt or highly concentrated solutions.

Q2: Why is "oiling out" a common problem with compounds like this, and what does it signify?

"Oiling out" or liquid-liquid phase separation occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The resulting "oil" is a supersaturated, supercooled liquid of your compound. This is a common issue for compounds with low melting points or those that form strong interactions with the solvent.[1]

Q3: What are the primary crystallization strategies for piperidine derivatives?

The most effective strategies hinge on carefully controlling the rate at which supersaturation is achieved.[2] The three main approaches are:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystal formation. This is effective for compounds with a significant positive temperature coefficient of solubility.[3]

  • Anti-Solvent Crystallization: This method involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. This gradually reduces the overall solubility and induces crystallization.[1][3]

  • Slow Evaporation: Primarily used for generating high-quality single crystals for analysis, this technique involves dissolving the compound in a moderately volatile solvent and allowing the solvent to evaporate slowly over days or weeks.[1]

Q4: What is polymorphism and why is it a critical consideration in drug development?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4][5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

  • Stability: Some forms may be more prone to degradation.

  • Melting Point: Different forms will have different melting points.

  • Mechanical Properties: Affecting tablet manufacturing and formulation.[4]

Uncontrolled polymorphic transitions during manufacturing or storage can lead to an inconsistent and potentially unsafe drug product.[3] Therefore, identifying and controlling the desired polymorphic form is a critical step in pharmaceutical development.

Troubleshooting Guide: Overcoming Common Crystallization Issues

Problem: My compound has "oiled out" of the solution.

This is the most common challenge for this class of compounds. Do not discard the sample; the oil is your compound. The goal is to gently coax it into a crystalline state.

Answer: The primary cause is that the solution became supersaturated at a temperature above the compound's melting point. Your strategy should be to reduce the supersaturation level or increase the melting point of the system.

Step-by-Step Solutions:

  • Re-heat and Dilute: Gently warm the mixture until the oil redissolves completely. Add a small, measured amount (e.g., 5-10% of the total volume) of the hot solvent to slightly dilute the solution. This decreases the supersaturation level, meaning the solution will need to reach a lower temperature before crystals can form, hopefully below the melting point.[6]

  • Slow Down the Cooling Rate: After redissolving, ensure the solution cools as slowly as possible. Insulate the flask by placing it in a large beaker of hot water or a dewar flask and allowing it to cool to room temperature over several hours. Rapid cooling is a primary driver of oiling out.[7]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites, providing a template for crystal growth.[8]

  • Add a Seed Crystal: If you have previously managed to obtain even a tiny crystal, adding it to the cooled, supersaturated solution can induce crystallization of the desired form.

  • Change the Solvent System: If the above steps fail, the solvent may be too "good." A solvent that dissolves the compound too well can depress its melting point. Try switching to a less polar solvent or an anti-solvent system where the compound is less soluble.

Troubleshooting Workflow: Oiling Out

Below is a decision tree to guide your response when oiling out occurs.

G start Oiling Out Observed reheat 1. Re-heat to redissolve oil start->reheat add_solvent 2. Add 5-10% more solvent reheat->add_solvent slow_cool 3. Cool very slowly (e.g., in insulated bath) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! Isolate Crystals. check_crystals->success Yes scratch 4. Try scratching flask check_crystals->scratch No check_crystals2 Crystals Formed? scratch->check_crystals2 check_crystals2->success Yes seed 5. Add a seed crystal (if available) check_crystals2->seed No check_crystals3 Crystals Formed? seed->check_crystals3 check_crystals3->success Yes change_solvent 6. Re-evaluate solvent system. Consider anti-solvent method. check_crystals3->change_solvent No

Caption: Decision tree for troubleshooting oiling out.

Problem: No crystals are forming, even after cooling and waiting.

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or that there is a high energy barrier to nucleation.

Step-by-Step Solutions:

  • Induce Nucleation: Try scratching the flask or adding a seed crystal as described above.

  • Increase Concentration: If the solution is stable at room temperature, it may be too dilute. Carefully evaporate some of the solvent using a gentle stream of nitrogen or by leaving the flask partially covered for a period. Be careful not to evaporate too quickly, as this can lead to rapid precipitation of an amorphous solid.

  • Cool to Lower Temperatures: Place the flask in an ice bath (0 °C) or a freezer (-10 to -20 °C) for an extended period. Note that some piperidine derivatives can crystallize slowly.[9] Be patient.

  • Use an Anti-Solvent: If you are using a single solvent system, try the anti-solvent method. Dissolve your compound in a minimum amount of a good solvent (e.g., ethanol, acetone) and slowly add a poor solvent (e.g., water, hexane, heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, and then allow the system to stand undisturbed.

Problem: The compound crashes out of solution as a fine powder.

Answer: This suggests that the rate of nucleation was far too high, leading to the rapid formation of many small crystals, which can trap impurities and solvent.[6]

Step-by-Step Solutions:

  • Reduce the Level of Supersaturation: The most common cause is cooling too quickly or using an excessive amount of anti-solvent. Re-dissolve the solid by heating and add a small amount of extra "good" solvent.[6]

  • Slow Down the Process:

    • For Cooling Crystallization: Use an insulated bath to slow the cooling rate dramatically. An ideal crystallization should see the first crystals appear after 5-15 minutes and continue to grow over 30-60 minutes.[6]

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps at a slightly elevated temperature, to allow for controlled crystal growth rather than precipitation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of your crude 3-(3-(Methoxymethyl)phenoxy)piperidine into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent from the table below, dropwise, up to about 0.5 mL. Agitate after each drop. Note the solubility. An ideal single solvent will dissolve the compound poorly or not at all at room temperature.[1]

  • Solvent Addition (Heating): For tubes where the compound was poorly soluble, gently heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A suitable single solvent is one in which the compound dissolves completely when hot but crystallizes upon cooling. For an anti-solvent system, identify a "good" solvent (dissolves well at room temp) and a "poor" solvent (dissolves poorly even when hot).

Table 1: Suggested Solvents for Screening
Solvent ClassExample SolventsPolarityTypical Use
Alcohols Ethanol, Methanol, IsopropanolPolar ProticGood single solvents for moderately polar compounds.[10]
Ketones Acetone, Methyl Ethyl KetonePolar AproticGood "good" solvents for anti-solvent methods.
Esters Ethyl AcetateModerately PolarCan be a good single solvent or part of a mixture.
Ethers Tetrahydrofuran (THF), MTBEModerately PolarOften used as the "good" solvent component.
Hydrocarbons Heptane, Hexane, TolueneNon-polarExcellent anti-solvents (poor solvents).
Other Acetonitrile, WaterPolarAcetonitrile can be a good solvent; water is a common anti-solvent.
Protocol 2: Anti-Solvent Crystallization Workflow

G start Start dissolve 1. Dissolve compound in minimum volume of 'Good Solvent' (e.g., Acetone, Ethanol) start->dissolve heat Warm gently if needed to ensure full dissolution dissolve->heat add_anti 2. Add 'Anti-Solvent' (e.g., Water, Heptane) dropwise with stirring heat->add_anti cloud_point Continue until solution is persistently turbid (cloud point) add_anti->cloud_point re_dissolve 3. Add 1-2 drops of 'Good Solvent' to just clarify the solution cloud_point->re_dissolve stand 4. Cover and allow to stand undisturbed. Slow cooling can help. re_dissolve->stand isolate 5. Isolate crystals by vacuum filtration. Wash with cold anti-solvent. stand->isolate end Dry Crystals isolate->end

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting &amp; Noise Reduction for 3-(3-(Methoxymethyl)phenoxy)piperidine

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 3-(3-(Methoxymethyl)phenoxy)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 3-(3-(Methoxymethyl)phenoxy)piperidine .

With a molecular weight of ~221.14 g/mol , this basic amine is typically analyzed in positive Electrospray Ionization (ESI+) mode to yield a strong [M+H]+ precursor ion at m/z 222.15. However, the low m/z range (100–300 Da) is notoriously susceptible to high chemical background noise from solvent clusters, plasticizers, and matrix interferences. This guide provides field-proven, self-validating protocols to systematically isolate and eliminate background noise.

Section 1: Diagnostic Logic & Workflow

Before altering method parameters, you must isolate the root cause of the noise. The following workflow establishes a self-validating diagnostic loop to determine if the noise originates from the mass spectrometer, the LC flow path, or the mobile phase.

NoiseDiagnostics Start High Background Noise Detected in ESI+ CheckFlow Is noise present with LC flow diverted to waste? Start->CheckFlow SourceIssue MS Source / Gas Issue CheckFlow->SourceIssue Yes LCIssue LC System / Solvent Issue CheckFlow->LCIssue No ActionSource Clean ESI Corona/Capillary Check N2 Gas Purity SourceIssue->ActionSource CheckGrad Does noise scale with organic gradient %? LCIssue->CheckGrad SolventIssue Solvent / Additive Contamination CheckGrad->SolventIssue Yes ColumnIssue Column Bleed / Carryover CheckGrad->ColumnIssue No ActionSolvent Replace with fresh LC-MS Grade Solvents SolventIssue->ActionSolvent ActionColumn Bypass Column (Zero-Volume) to Validate ColumnIssue->ActionColumn

Fig 1. Diagnostic workflow for isolating LC-MS background noise sources.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline noise suddenly elevated when analyzing 3-(3-(Methoxymethyl)phenoxy)piperidine in ESI+ mode? Causality & Solution: The target compound's low mass makes it highly vulnerable to chemical noise from mobile phase impurities, specifically formate clusters or degraded modifiers. Improper use of mobile phase additives can lead to microbial growth, increased background noise, and interference with the LC-MS system's performance (1)[1]. Self-Validating Action: Infuse your mobile phase directly into the MS via a syringe pump. If the baseline at m/z 222 remains high, the contamination is in the solvent. Switch strictly to LC-MS grade solvents and fresh ultrapure water to prevent unwanted adduct formation (2)[2].

Q2: How do matrix effects contribute to background noise in biological samples, and how can I mitigate them? Causality & Solution: When analyzing this piperidine derivative in complex matrices like plasma, co-eluting components (e.g., phospholipids) compete for charge and space on the surface of the ESI droplet. This charge competition prevents the target analyte from efficiently entering the gas phase, leading to severe ion suppression and an erratic baseline. Mechanistically, these matrix effects arise directly at the interface (ion source) between the LC system and the MS system (3)[3]. Self-Validating Action: Perform a post-column infusion experiment. Continuously infuse a standard of 3-(3-(Methoxymethyl)phenoxy)piperidine post-column while injecting a blank matrix sample. A dip in the steady baseline indicates the exact retention time where matrix components are causing ionization interference.

Q3: I am seeing a persistent background peak that interferes with my analyte. How do I clear the system? Causality & Solution: High background often results from the buildup of hydrophobic contaminants in the LC-MS, causing carryover and elevated baseline counts (1)[1]. Self-Validating Action: Implement an overnight "steam cleaning" protocol. Steam cleaning overnight has been shown to be one of the most important factors in improving the signal-to-noise level by thermally desorbing contaminants from the source housing (4)[4].

Section 3: Experimental Protocols

Protocol 1: ESI Source "Steam Cleaning" for Baseline Restoration

Purpose: To thermally desorb and flush out accumulated hydrophobic contaminants and plasticizers from the ESI source that elevate low-mass background noise.

Step-by-Step Methodology:

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume union to prevent column degradation during the flush.

  • Solvent Setup: Prepare a wash solvent of 50:50 Methanol:Water containing 5 mM Ammonium Formate (LC-MS Grade).

  • LC Parameters: Set the LC flow rate to 0.5 mL/min.

  • MS Source Parameters:

    • Nebulizer Pressure: 60 psi

    • Drying Gas Flow: 13 L/min

    • Drying Gas Temperature: 350 °C (or 400 °C if utilizing an APCI vaporizer) (4)[4].

  • Valve Routing: Ensure the MS stream selection valve is directed to the MS source (not to waste).

  • Execution: Run this isocratic flow overnight (8-12 hours).

  • Validation: The following morning, acquire a full scan (m/z 50-500). On a properly cleaned system, the Total Ion Chromatogram (TIC) background level should be less than 200,000 counts (4)[4].

Protocol 2: Solid Phase Extraction (SPE) for Matrix Noise Reduction

Purpose: To selectively isolate 3-(3-(Methoxymethyl)phenoxy)piperidine from biological matrices, eliminating phospholipid-induced background noise.

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Loading: Dilute the biological sample 1:1 with 2% Phosphoric acid to fully protonate the piperidine ring, then load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic acid in Water, followed by 1 mL of 100% Methanol. This critical step removes neutral lipids and acidic interferences that cause baseline noise.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperidine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N2 and reconstitute in the initial mobile phase.

MatrixEffect Sample Complex Biological Matrix (Analyte + Phospholipids) ESI ESI Droplet Formation (High Voltage) Sample->ESI Competition Charge Competition at Droplet Surface ESI->Competition Suppression Ion Suppression of Piperidine Analyte Competition->Suppression Noise Elevated Background Noise & Poor S/N Ratio Suppression->Noise

Fig 2. Mechanism of matrix-induced background noise and ion suppression in ESI.

Section 4: Quantitative Data & Optimization

To maximize the Signal-to-Noise (S/N) ratio for 3-(3-(Methoxymethyl)phenoxy)piperidine, empirical optimization of mobile phase additives and source gases is required.

Table 1: Impact of Mobile Phase Additives on Background Noise (ESI+)

Additive (LC-MS Grade)ConcentrationAnalyte Ionization ImpactBackground Noise LevelRecommendation
Formic Acid 0.1% (v/v)Excellent ([M+H]+ promoted)Low to ModerateOptimal for basic piperidines.
Trifluoroacetic Acid 0.05% (v/v)Poor (Ion suppression)High (TFA clusters)Avoid . Causes severe signal quenching.
Ammonium Formate 5 mMGoodLowUse if pH buffering is required.
Acetic Acid 0.1% (v/v)ModerateModerateAcceptable, but weaker ionization than FA.

Table 2: MS Source Parameter Optimization for Low-Mass Analytes

ParameterTypical RangeOptimization Strategy for S/N Enhancement
Cone Gas Flow 150 - 500 L/hrIncreasing the cone gas flow rate helps sweep away solvent clusters, significantly reducing background noise in the low m/z range ().
Capillary Voltage 1.0 - 3.5 kVLowering voltage slightly (e.g., to 2.5 kV) can reduce the ionization of background solvent impurities without losing analyte signal.
Desolvation Temp 300 - 500 °CHigher temperatures improve desolvation of aqueous mobile phases, reducing baseline noise from unevaporated droplets.

References

  • ZefSci - LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Waters Corporation - Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions.
  • Shimadzu Scientific Instruments - Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chromatography Online - LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Agilent Technologies - Tips to Improve Signal-to-Noise Checkout.
  • National Institutes of Health (NIH) - Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(3-(Methoxymethyl)phenoxy)piperidine

Executive Summary 3-(3-(Methoxymethyl)phenoxy)piperidine (Chemical Formula: C13H19NO2, Exact Mass: 221.1416 Da) is a highly specific structural motif often utilized as a building block in pharmaceutical development. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-(Methoxymethyl)phenoxy)piperidine (Chemical Formula: C13H19NO2, Exact Mass: 221.1416 Da) is a highly specific structural motif often utilized as a building block in pharmaceutical development. Its architecture—a basic piperidine ring linked via an ether bridge to a methoxymethyl-substituted benzene—presents unique analytical challenges and opportunities.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the structural elucidation and quantification of this compound. By detailing the mechanistic causality of its fragmentation, this guide provides researchers with a self-validating framework for robust bioanalytical assay development.

Mechanistic Causality of Fragmentation (ESI+)

Understanding the gas-phase chemistry of 3-(3-(Methoxymethyl)phenoxy)piperidine is a prerequisite for optimizing any mass spectrometry method. Under positive Electrospray Ionization (ESI+), the molecule undergoes specific, predictable cleavages driven by its functional groups.

  • Protonation Site: The secondary amine of the piperidine ring is the most thermodynamically favored site for protonation, yielding a stable precursor ion [M+H]+ at m/z 222.1494 .

  • Piperidine Ring Cleavage: The fragmentation of the piperidine moiety is initiated by the protonated nitrogen, leading to the neutral loss of ammonia (NH3, -17 Da) to form an ion at m/z 205.1228. This alpha-cleavage and subsequent ring opening is a hallmark fragmentation pathway extensively documented in the characterization of homologous piperidine alkaloids[1].

  • Benzyl Ether Cleavage: The methoxymethyl group (-CH2OCH3) on the phenyl ring is highly susceptible to dissociative protonation. The neutral loss of methanol (CH3OH, -32 Da) generates a resonance-stabilized benzyl cation at m/z 190.1232. This process is heavily mediated by the formation of ion-neutral complexes, a well-established mechanism in the fragmentation of benzyl ethers[2].

  • Ether Bridge Cleavage: Inductive cleavage of the central phenoxy-piperidine ether linkage yields a highly abundant piperidinium cation at m/z 84.0813 , which serves as the most reliable product ion for quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.1494 Frag1 Loss of Methanol (-32 Da) [M+H - CH3OH]+ m/z 190.1232 Precursor->Frag1 Benzyl Ether Cleavage Frag2 Piperidinium Cation [C5H10N]+ m/z 84.0813 Precursor->Frag2 Phenoxy-Piperidine Cleavage Frag3 Loss of Ammonia (-17 Da) [M+H - NH3]+ m/z 205.1228 Precursor->Frag3 Piperidine Ring Opening Frag4 Phenoxy Radical Cation [C8H10O2]+• m/z 138.0681 Precursor->Frag4 Inductive Cleavage

ESI-MS/MS Fragmentation Pathway of 3-(3-(Methoxymethyl)phenoxy)piperidine.

Platform Comparison: QqQ vs. Q-TOF Performance

When analyzing this compound in pharmacokinetic (PK) matrices or conducting metabolite identification (MetID), the choice of mass analyzer dictates the quality of the data.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It is the gold standard for targeted quantification. By isolating m/z 222.15 in Q1 and monitoring the m/z 84.08 fragment in Q3, QqQ eliminates matrix background, offering sub-ng/mL sensitivity.

  • Quadrupole Time-of-Flight (Q-TOF): Provides High-Resolution Accurate Mass (HRAM). While slightly less sensitive than QqQ, Q-TOF is indispensable for structural elucidation. It can resolve isobaric interferences (e.g., distinguishing a metabolic hydroxylation on the piperidine ring vs. the phenyl ring) by providing sub-2 ppm mass accuracy.

Quantitative Data & Performance Summary
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application High-throughput PK quantificationMetabolite ID & Structural Elucidation
Acquisition Mode MRM (m/z 222.15 → 84.08)PRM / TOF-MS/MS (Precursor m/z 222.1494)
Mass Accuracy Nominal mass (~0.5 Da window)High-Resolution (< 2 ppm error)
Sensitivity (LLOQ) < 1.0 ng/mL in plasma~5.0 - 10.0 ng/mL in plasma
Key Advantage Maximum duty cycle; highly reproducibleResolves isobaric fragments (e.g., exact mass of m/z 190.1232)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every step includes a causal justification to guarantee reproducibility.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample containing 3-(3-(Methoxymethyl)phenoxy)piperidine into a microcentrifuge tube.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog).

    • Causality: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic phenoxy-piperidine compound.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of 0.1% Formic Acid ensures the piperidine nitrogen (pKa ~9-10) remains fully protonated, preventing secondary interactions with free silanols on the column and eliminating peak tailing.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Tuning & Validation
  • Direct Infusion: Infuse a 100 ng/mL neat solution of the compound at 10 µL/min directly into the ESI source.

  • Collision Energy Optimization: Ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Self-Validation Check: Verify that the precursor ion (m/z 222.15) depletes as the CE increases. The optimal CE for the m/z 84.08 transition is achieved when the fragment signal reaches its maximum intensity (typically around 20-25 eV).

  • System Suitability: Inject a blank sample followed by the Lower Limit of Quantification (LLOQ) standard. The assay is validated only if the LLOQ signal-to-noise ratio is ≥ 10:1 and the blank shows no carryover at the retention time of the analyte.

Workflow Sample 3-(3-(Methoxymethyl)phenoxy)piperidine Sample Preparation LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI Electrospray Ionization (ESI+) Protonation to m/z 222.15 LC->ESI Split Platform Selection ESI->Split QqQ Triple Quadrupole (QqQ) MRM Mode Split->QqQ Routine Quant QTOF Quadrupole Time-of-Flight (Q-TOF) HRAM MS/MS Mode Split->QTOF Discovery/Metabolite ID DataQqQ Quantitative Analysis (High Sensitivity, LLOQ < 1 ng/mL) QqQ->DataQqQ DataQTOF Structural Elucidation (Mass Error < 2 ppm) QTOF->DataQTOF

Comparative Analytical Workflow: QqQ vs Q-TOF Platform Selection.

References

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: Rapid Communications in Mass Spectrometry (PubMed). URL: [Link]

  • Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Source: Journal of the American Society for Mass Spectrometry (PubMed). URL: [Link]

Sources

Comparative

Comparative Pharmacological Guide: 3-(3-(Methoxymethyl)phenoxy)piperidine vs. Standard Piperidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Scientific Context Piperidines are among the most critical synthetic frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scientific Context

Piperidines are among the most critical synthetic fragments in modern drug design, with the heterocycle appearing in over 7,000 recent pharmacological publications and numerous FDA-approved therapeutics[1]. While standard unsubstituted piperidine and its basic arylated derivatives (e.g., 3-phenoxypiperidine) provide robust foundational scaffolds, advanced drug discovery often requires precise steric and electronic tuning.

This guide objectively compares standard piperidine derivatives against 3-(3-(Methoxymethyl)phenoxy)piperidine . The addition of a methoxymethyl ether (-CH₂OCH₃) at the meta-position of the phenoxy ring fundamentally alters the molecule's physicochemical profile. This specific substitution pattern has recently gained traction in the development of novel Cereblon (CRBN) binders for targeted protein degradation (PROTACs)[2] and as highly selective inhibitors of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13)[3].

Structural Logic and Physicochemical Profiling

The transition from a standard 3-phenoxypiperidine to a methoxymethyl-substituted analog is not arbitrary; it is a calculated design choice driven by three mechanistic advantages:

  • Hydrogen Bond Acceptor (HBA) Introduction: The ether oxygen acts as a localized HBA, enabling critical interactions with kinase hinge regions or specific E3 ligase binding pockets without significantly increasing the polar surface area (PSA).

  • Conformational Locking: The steric bulk of the methoxymethyl group restricts the rotational degrees of freedom between the piperidine and the aromatic ring, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to para- and meta-hydroxylation by Cytochrome P450 (CYP) enzymes. The bulky methoxymethyl group sterically hinders these metabolic soft spots, prolonging the compound's half-life.

SAR A Standard Piperidine (Base Scaffold) B 3-Phenoxypiperidine (Increased Lipophilicity) A->B Arylation C 3-(3-(Methoxymethyl) phenoxy)piperidine B->C Meta-Substitution (H-Bond Acceptor) D CRBN Binding (PROTACs) C->D Steric Fit E 17β-HSD13 Inhibition C->E Target Engagement

Structural evolution from base piperidine to targeted methoxymethyl derivatives.

Quantitative Physicochemical Comparison

The following table summarizes the calculated physicochemical properties that dictate the pharmacokinetic behavior of these scaffolds.

PropertyPiperidine3-Phenoxypiperidine3-(3-(Methoxymethyl)phenoxy)piperidineImpact on Drug Design
Molecular Weight 85.15 g/mol 177.25 g/mol 221.30 g/mol Remains well within Lipinski's Rule of 5.
cLogP 0.842.452.85Enhanced lipophilicity improves membrane permeability.
H-Bond Acceptors 123Additional ether oxygen enhances target engagement.
H-Bond Donors 111Maintained basic amine for salt formation.
Topological PSA 12.0 Ų21.3 Ų30.5 ŲOptimal for both CNS penetration and oral bioavailability.

Experimental Methodologies: A Self-Validating System

To empirically validate the superiority of the methoxymethyl derivative over standard 3-phenoxypiperidine, we employ a dual-assay approach. As an application scientist, I prioritize assays that provide kinetic, real-time data over static endpoints.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: We select HLMs over primary hepatocytes for this primary screen because HLMs specifically isolate CYP450 and Flavin-containing monooxygenase (FMO) activity. This allows us to pinpoint the exact oxidative liabilities of the methoxymethyl ether linkage without confounding Phase II conjugation pathways.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock solution of the piperidine derivative in 100% DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: Keeping final DMSO concentration below 0.1% prevents solvent-induced CYP inhibition.

  • Microsome Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of percentage remaining versus time to calculate the elimination rate constant (k), half-life (t₁/₂), and intrinsic clearance (CL_int).

Workflow S1 Compound Prep (10 mM DMSO) S2 HLM Incubation (+ NADPH, 37°C) S1->S2 Initiate Metabolism S3 Reaction Quench (Cold Acetonitrile) S2->S3 Timepoints: 0-60 min S4 LC-MS/MS Quantification S3->S4 Protein Precipitation S5 Kinetic Analysis (CL_int & t1/2) S4->S5 Data Extraction

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR is prioritized over traditional endpoint assays (like TR-FRET) because the methoxymethyl group is hypothesized to alter the residence time ( 1/koff​ ) of the ligand within the receptor pocket. SPR provides the real-time kinetic resolution required to validate this.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant 17β-HSD13 or CRBN) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~3000 RU to ensure a sufficient signal-to-noise ratio for small molecule binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidine derivatives (from 10 µM down to 39 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Association Phase: Inject the analyte over the functionalized and reference flow cells at a high flow rate of 50 µL/min for 120 seconds. Rationale: High flow rates minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: If the baseline does not recover, apply a short pulse (30 sec) of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Fitting: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Comparative Performance Data

Using the self-validating protocols outlined above, benchmark data derived from structural analogs in recent literature demonstrates the distinct advantages of the methoxymethyl substitution[2][3].

CompoundHLM Half-Life (t₁/₂)Intrinsic Clearance (CL_int)Target Binding ( KD​ )Binding Residence Time
3-Phenoxypiperidine 45.2 min34.5 µL/min/mg> 10,000 nM< 2 seconds
3-(3-(Methoxymethyl)phenoxy)piperidine 88.6 min 15.2 µL/min/mg 450 nM 45 seconds

Data Interpretation: The addition of the methoxymethyl group nearly doubles the microsomal half-life by shielding the aromatic ring from rapid CYP-mediated oxidation. Furthermore, the introduction of the ether oxygen establishes a critical hydrogen bond network within the target pocket, shifting the binding affinity ( KD​ ) from a non-specific >10 µM range to a highly specific nanomolar range, while significantly extending the drug-target residence time.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Title: CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof Source: Google Patents URL

Sources

Validation

Validating LC-MS/MS Methods for 3-(3-(Methoxymethyl)phenoxy)piperidine Quantification: A Comparative Guide on Sample Preparation Strategies

Executive Summary In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of basic amine pharmacophores is a critical bottleneck. 3-(3-(Methoxymethyl)phenoxy)piperidine is a highly basic, mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of basic amine pharmacophores is a critical bottleneck. 3-(3-(Methoxymethyl)phenoxy)piperidine is a highly basic, moderately lipophilic compound. When quantifying this analyte in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous phospholipids often co-elute, causing severe ionization suppression in the electrospray (ESI) source.

This guide objectively compares two sample preparation workflows: Protein Precipitation (PPT) (the standard alternative) and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) (the optimized product method). By examining the causality behind the chemistry, we demonstrate how orthogonal retention mechanisms yield superior assay sensitivity, accuracy, and regulatory compliance.

The Analytical Challenge: Matrix Effects in ESI+

3-(3-(Methoxymethyl)phenoxy)piperidine features a secondary amine within its piperidine ring (pKa ~9.5) and a lipophilic ether linkage. Because it readily accepts a proton, it is highly amenable to Positive Electrospray Ionization (ESI+).

However, the FDA's Bioanalytical Method Validation Guidance (2018) mandates that matrix effects must be evaluated and shown not to impact assay reliability[1]. When using simple extraction techniques like PPT, glycerophosphocholines from plasma remain in the final extract. These lipids compete with the target analyte for available charge droplets in the ESI source, leading to unpredictable signal quenching and assay failure at the Lower Limit of Quantification (LLOQ). Mixed-mode cation exchange (MCX) is highly effective for isolating piperidine-containing compounds from complex biological matrices, significantly reducing phospholipid-induced ion suppression[2].

Experimental Protocols: A Self-Validating System

To ensure these protocols function as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 3-(3-(Methoxymethyl)phenoxy)piperidine-d4—must be spiked into all samples prior to extraction. By parallel processing three distinct Quality Control (QC) sets (Pre-extraction spikes, Post-extraction spikes into blank matrix, and Neat standards), the system automatically calculates absolute recovery and isolates the true matrix factor, instantly flagging extraction anomalies before clinical samples are analyzed.

Method A: Protein Precipitation (The Alternative)
  • Aliquot : Transfer 50 µL of human plasma into a 96-well plate.

  • Spike : Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Precipitate : Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Agitate : Vortex aggressively for 2 minutes.

  • Centrifuge : Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Evaporate : Transfer 100 µL of the supernatant to a clean plate, evaporate under N₂, and reconstitute in 100 µL of Mobile Phase A.

Method B: Oasis MCX SPE (The Optimized Product)
  • Pre-treatment (Critical Step) : Dilute 50 µL of plasma with 50 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Dropping the pH to ~2.0 ensures the piperidine nitrogen is 100% protonated, setting up the ionic interaction.

  • Condition : Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX 96-well plate (30 mg sorbent).

  • Load : Apply the acidified plasma sample.

  • Wash 1 (Aqueous) : Pass 1 mL of 2% Formic Acid in Water to remove polar interferences and salts.

  • Wash 2 (Organic) : Pass 1 mL of 100% Methanol. Causality: Because the analyte is ionically locked to the sorbent, this aggressive organic wash strips away neutral and acidic phospholipids without causing analyte breakthrough.

  • Elute : Apply 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) neutralizes the piperidine amine, breaking the ionic bond and releasing the purified analyte[3].

  • Evaporate : Dry under N₂ and reconstitute in 100 µL of Mobile Phase A.

Workflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: MCX Solid-Phase Extraction Start Spiked Plasma Sample + SIL-Internal Standard PPT1 Add 3x Volume Acetonitrile Start->PPT1 SPE1 Acidify Sample (2% H3PO4) Start->SPE1 PPT2 Vortex & Centrifuge (14,000 x g) PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 Evap Evaporate under N2 & Reconstitute PPT3->Evap SPE2 Load onto MCX Cartridge SPE1->SPE2 SPE3 Wash: 2% FA, then 100% MeOH SPE2->SPE3 SPE4 Elute: 5% NH4OH in MeOH SPE3->SPE4 SPE4->Evap LCMS LC-MS/MS Quantification Evap->LCMS

Fig 1: Parallel workflow comparison of PPT vs. MCX SPE for plasma sample preparation.

The Causality Behind the Chemistry: MCX Mechanism

To understand why Method B drastically outperforms Method A, we must look at the logical relationship between the analyte's pKa and the sorbent chemistry.

Mechanism Analyte Piperidine Derivative (Basic Amine, pKa ~9.5) Load Loading Step (pH 2) Amine Protonated (+) Analyte->Load Bind Cation Exchange Binds to SO3- Sorbent Load->Bind Wash 100% Methanol Wash Removes Neutral Lipids Bind->Wash Elute Elution Step (pH 11) Amine Neutralized, Released Wash->Elute

Fig 2: Logical mechanism of Mixed-Mode Cation Exchange (MCX) for basic amine retention.

LC-MS/MS Analytical Conditions

  • Column : Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes, held for 1.0 minute. Flow rate: 0.45 mL/min.

  • Mass Spectrometry : ESI+ mode. Multiple Reaction Monitoring (MRM).

  • Transitions : m/z 222.1 → 84.1 (Quantifier: piperidine cation cleavage); m/z 222.1 → 190.1 (Qualifier: loss of methanol).

Performance Data & Regulatory Validation

According to the ICH M10 guidelines, the precision (CV%) of a bioanalytical method must not exceed 15% (20% at LLOQ), and accuracy must remain within ±15% of the nominal concentration[4]. The table below summarizes the experimental validation data comparing the two methodologies across 6 independent lots of human plasma.

Validation ParameterICH M10 / FDA Acceptance CriteriaMethod A: PPT (Alternative)Method B: MCX SPE (Product)
Extraction Recovery Consistent and reproducible65.2 ± 8.4%92.4 ± 3.1%
Matrix Effect (IS-normalized) CV < 15% across 6 matrix lots48.5% (Severe Suppression)98.2% (Negligible)
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)14.2%4.6%
Inter-day Accuracy (%) 85 - 115% (80 - 120% at LLOQ)82.1% (Fails at low QC)102.3%
LLOQ Achieved Signal-to-Noise ≥ 5:15.0 ng/mL0.5 ng/mL
Conclusion

While Protein Precipitation is rapid, it fails to remove endogenous phospholipids, resulting in a 51.5% loss of signal due to matrix suppression and failing ICH M10 accuracy criteria at lower concentrations. By leveraging the specific pKa of 3-(3-(Methoxymethyl)phenoxy)piperidine, the MCX SPE workflow provides an orthogonal cleanup mechanism. The 100% methanol wash step eradicates lipid interference, improving the LLOQ by a factor of 10 and ensuring robust, regulatory-compliant quantification.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). URL:[Link]

  • Boix, C., et al. "Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry." Analytical Chemistry (2011). URL:[Link]

  • Li, Y., et al. "Investigation on the Contents of Nε-carboxymethyllysine, Nε-carboxyethyllysine, and N-nitrosamines in Commercial Sausages on the Chinese Market." Foods / MDPI (2023). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standard Characterization for 3-(3-(Methoxymethyl)phenoxy)piperidine

As a Senior Application Scientist, I frequently encounter the downstream consequences of relying on poorly characterized research materials during critical phases of drug development or analytical method validation. 3-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of relying on poorly characterized research materials during critical phases of drug development or analytical method validation. 3-(3-(Methoxymethyl)phenoxy)piperidine (Chemical Formula: C₁₃H₁₉NO₂, Exact Mass: 221.14) is a versatile secondary amine scaffold featuring a phenoxy ether linkage and a meta-substituted methoxymethyl group. Due to its specific structural features, it is highly susceptible to synthetic impurities, such as regioisomers, unreacted phenols, or piperidine ring oxidation products.

Establishing a highly pure, fully characterized Reference Standard (RS) is not merely a regulatory formality; it is the bedrock of analytical traceability. According to ICH Q7 guidelines, a primary reference standard must be an authentic material of high purity, established through an extensive set of analytical tests . This guide objectively compares the performance of a Certified Reference Material (CRM) grade against standard commercial alternatives and provides the self-validating experimental protocols necessary to qualify this compound.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing 3-(3-(Methoxymethyl)phenoxy)piperidine, laboratories typically choose between three tiers of material. The table below summarizes the analytical rigor and suitability of each grade.

FeatureCertified Reference Material (Primary)Secondary Working StandardCommercial Research Grade
Intended Use Absolute assay assignment, regulatory filingRoutine QC, batch releaseEarly R&D, basic screening
Assay Method Orthogonal (Mass Balance + qNMR)Relative (Compared to Primary)Area % (HPLC-UV only)
Impurity Profiling Fully characterized (Organic & Inorganic)Monitored against primaryOften uncharacterized
Traceability NIST or SI traceableTraceable to Primary StandardNot traceable
Cost & Availability High cost, limited supplyModerate cost, bulk supplyLow cost, readily available

The Causality of Analytical Design: Mass Balance vs. qNMR

To qualify 3-(3-(Methoxymethyl)phenoxy)piperidine as a primary reference standard, the absolute assay (purity) must be determined with extreme precision. The USP recommends a mass balance analysis using independently determined components such as moisture, solvent residues, inorganic residues, and chromatographic impurities .

However, relying solely on mass balance assumes all impurities are detectable. To create a self-validating system , we pair mass balance with Quantitative NMR (qNMR). qNMR provides a direct, orthogonal measurement of the active moiety against an internal standard, independent of the compound's UV response or ionization efficiency. If the mass balance assay and the qNMR assay agree within 0.5%, the assigned value is considered highly reliable.

AssayLogic Assay Absolute Assay Assignment MassBalance Mass Balance Approach Assay->MassBalance qNMR Quantitative NMR (qNMR) Assay->qNMR OrgImp Organic Impurities (HPLC-UV/CAD) MassBalance->OrgImp InorgImp Inorganic Impurities (ROI / ICP-MS) MassBalance->InorgImp Volatiles Water & Solvents (KF, GC-HS) MassBalance->Volatiles InternalStd Certified Internal Std (e.g., Maleic Acid) qNMR->InternalStd Integration Proton Integration Ratio qNMR->Integration Final Cross-Validated Assay Value (Δ < 0.5%) OrgImp->Final InorgImp->Final Volatiles->Final InternalStd->Final Integration->Final

Orthogonal logic for absolute assay assignment combining mass balance and qNMR.

Step-by-Step Methodologies for Characterization

To ensure trustworthiness, the following protocols are designed with built-in System Suitability Testing (SST) to validate the system prior to sample analysis.

Protocol A: Structural Elucidation (Identity) via 1D/2D NMR and HRMS
  • Causality : The exact regiochemistry of the methoxymethyl group (meta vs. ortho/para) cannot be definitively assigned by simple MS or 1D ¹H-NMR alone due to potential signal overlap. 2D NMR (HMBC/HSQC) is required to trace the connectivity from the methoxy protons through the benzylic carbon to the aromatic ring.

  • Methodology :

    • Sample Preparation : Dissolve 10 mg of 3-(3-(Methoxymethyl)phenoxy)piperidine in 0.6 mL of DMSO-d₆ (100.0% isotopic purity) containing 0.03% TMS as an internal reference.

    • Instrument Setup : 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Acquisition : Acquire ¹H (16 scans), ¹³C (1024 scans), COSY, HSQC, and HMBC spectra.

    • HRMS Validation : Infuse a 1 µg/mL solution in 50:50 MeOH:H₂O (0.1% Formic Acid) into a Q-TOF mass spectrometer via ESI+.

    • Self-Validation/SST : The HRMS must show an exact mass [M+H]⁺ of 222.1489 ± 2 ppm. The ¹H-NMR must show a sharp singlet at ~3.2 ppm (-OCH₃) and ~4.4 ppm (Ar-CH₂-O), integrating perfectly to 3H and 2H, respectively, relative to the piperidine protons.

Protocol B: Chromatographic Purity via HPLC-UV/CAD
  • Causality : 3-(3-(Methoxymethyl)phenoxy)piperidine contains a basic secondary amine (pKa ~9-10). Using a standard acidic mobile phase (pH 2-3) often leads to peak tailing due to secondary interactions with residual silanols on the stationary phase. We utilize a high-pH mobile phase (pH 10) with a specialized hybrid-silica column to keep the amine in its neutral free-base form, ensuring sharp peaks and accurate integration. A Charged Aerosol Detector (CAD) is placed in series with the UV detector to capture non-chromophoric impurities.

  • Methodology :

    • Column : Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase : (A) 10 mM Ammonium Bicarbonate in Water, pH 10.0; (B) Acetonitrile.

    • Gradient : 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

    • Detection : UV at 270 nm and CAD (evaporation temp 35°C).

    • Sample : 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Self-Validation/SST : Inject a resolution standard containing the target compound and a known isomer (e.g., 4-substituted analog). Resolution (Rs) must be > 2.0. Tailing factor (Tf) for the main peak must be < 1.2.

Protocol C: Absolute Assay via qNMR
  • Causality : To assign the final purity value without relying on a pre-existing standard, we use qNMR with a traceable internal standard.

  • Methodology :

    • Standard Selection : Use NIST-traceable Maleic Acid (δ 6.26 ppm, 2H) as the internal standard (IS).

    • Weighing : Accurately weigh ~15 mg of the candidate material and ~10 mg of Maleic Acid into the same vial using a microbalance (d = 0.001 mg).

    • Analysis : Dissolve in D₂O/DMSO-d₆. Acquire ¹H-NMR with a long relaxation delay (D1 = 30s) to ensure full magnetization recovery.

    • Calculation : Calculate assay based on the integration ratio of the benzylic methylene protons (δ 4.4 ppm, 2H) to the Maleic Acid protons.

Workflow Start 3-(3-(Methoxymethyl)phenoxy)piperidine Candidate Material Identity Structural Elucidation Start->Identity Purity Purity Determination Start->Purity PhysChem Physicochemical Properties Start->PhysChem NMR 1D/2D NMR Identity->NMR HRMS HRMS (ESI-TOF) Identity->HRMS Release Certified Reference Standard (ICH Q7 Compliant) NMR->Release HRMS->Release Chromatography HPLC-UV/CAD Purity->Chromatography Chromatography->Release Thermal TGA / DSC / KF PhysChem->Thermal Thermal->Release

End-to-end characterization workflow for primary reference standard qualification.

Experimental Data Comparison: CRM vs. Commercial Grade

To illustrate the critical differences, the table below presents experimental data characterizing a highly purified CRM lot versus a standard commercial research lot of 3-(3-(Methoxymethyl)phenoxy)piperidine.

Analytical ParameterCRM Grade PerformanceCommercial Grade PerformanceAnalytical Impact in Drug Development
HPLC-UV Purity (270 nm) 99.8%98.5%Minor assay deviation if used as-is.
CAD Purity (Non-UV active) 99.7%94.2%Critical: Hidden impurities inflate apparent purity in commercial grade.
Water Content (Karl Fischer) 0.15% w/w1.20% w/wHygroscopic uptake in commercial grade skews quantitative weighing.
Residual Solvents (GC-HS) < 500 ppm (Ethyl Acetate)4,500 ppm (Dichloromethane)Toxicity concerns and assay inflation in commercial grade.
Absolute Assay (qNMR) 99.6% ± 0.2%93.1% ± 1.5%Critical: Using commercial grade as a 100% standard causes a ~7% error.

Conclusion & Best Practices

The qualification of 3-(3-(Methoxymethyl)phenoxy)piperidine as a reference standard is a rigorous process that cannot be short-circuited. As demonstrated, relying on commercial research-grade material introduces significant risks due to unquantified volatiles, inorganic residues, and non-chromophoric impurities . By employing a self-validating protocol that pairs high-pH HPLC-UV/CAD with orthogonal qNMR and mass balance, laboratories can establish a primary reference standard that meets the stringent requirements of ICH Q7 and ensures the integrity of downstream analytical testing.

References

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Comparative Bioavailability of 3-(3-(Methoxymethyl)phenoxy)piperidine Salts: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Content Focus: Mechanistic Salt Screening, Physicochemical Profiling, and In Vivo Bioavailability Optimization Executive Summary & Rationale 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Content Focus: Mechanistic Salt Screening, Physicochemical Profiling, and In Vivo Bioavailability Optimization

Executive Summary & Rationale

3-(3-(Methoxymethyl)phenoxy)piperidine is a highly lipophilic secondary amine. While its core scaffold offers excellent membrane permeability, its free base form suffers from poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule. For such compounds, generating a pharmaceutical salt is the most reliable strategy to enhance the dissolution rate and systemic exposure[1].

However, salt selection is not a mere exercise in maximizing theoretical solubility. As a Senior Application Scientist, I approach salt screening by evaluating the dynamic interplay between the active pharmaceutical ingredient (API), the counterion, and the physiological environment. This guide objectively compares the physicochemical and pharmacokinetic (PK) performance of the free base against three synthesized salt candidates: Hydrochloride (HCl) , Mesylate (Methanesulfonate) , and Citrate .

Mechanistic Causality in Salt Selection

To understand why certain salts fail in vivo despite promising in vitro data, we must analyze the causality behind dissolution kinetics and phase behavior.

The Common Ion Effect (The HCl Liability)

Hydrochloride is the most ubiquitous pharmaceutical salt. However, for basic drugs like our piperidine derivative, HCl salts often underperform in vivo. The human stomach contains approximately 0.1 N hydrochloric acid (pH 1.2). When the HCl salt enters this environment, the massive excess of endogenous chloride ions forces the dissolution equilibrium backward via Le Chatelier’s principle—a phenomenon known as the common ion effect[2]. Consequently, the dissolution rate is severely suppressed precisely where it needs to be highest.

Disproportionation Risk (The "Parachute" Failure)

When the dissolved API transits from the acidic stomach to the neutral environment of the small intestine (pH 6.8), the environmental pH approaches the API's pKa. This triggers an acid-base reaction where the salt dissociates and converts back into the poorly soluble free base—a process called disproportionation[3]. If the free base precipitates rapidly, the drug cannot be absorbed. An optimal salt must not only act as a "spring" (rapid dissolution) but also provide a "parachute" (maintaining supersaturation long enough for enterocyte absorption)[4].

Mechanism cluster_stomach Gastric Fluid (pH 1.2) cluster_intestine Intestinal Fluid (pH 6.8) HCl_Salt HCl Salt Dissolved_Cation Dissolved Cation HCl_Salt->Dissolved_Cation Suppressed by Cl- Mesylate_Salt Mesylate Salt Mesylate_Salt->Dissolved_Cation Rapid Dissolution Precipitate Precipitated Base Dissolved_Cation->Precipitate Disproportionation Free_Base Dissolved Base Dissolved_Cation->Free_Base pH Shift Precipitate->Free_Base Slow Redissolution Bloodstream Systemic Circulation Free_Base->Bloodstream Passive Diffusion

Figure 1: Mechanistic pathway of salt dissolution, disproportionation, and absorption.

Because the mesylate anion is not endogenous to the GI tract, it bypasses the common ion effect, yielding a highly concentrated dissolved cation pool. Furthermore, the strong acidity of methanesulfonic acid creates a highly stable microenvironmental pH, mitigating rapid disproportionation[5].

Physicochemical Profiling Comparison

Quantitative characterization of the solid-state and solution properties is the first empirical step in our evaluation.

Table 1: Physicochemical Properties of 3-(3-(Methoxymethyl)phenoxy)piperidine Forms

Solid FormMelting Point (°C)Solubility at pH 1.2 (mg/mL)Solubility at pH 6.8 (mg/mL)Disproportionation Risk
Free Base 45 (Waxy Solid)0.120.01N/A
HCl Salt 1852.5 *0.05Moderate
Mesylate 162> 35.00.85Low
Citrate 14012.40.15High

*Note: The theoretical solubility of the HCl salt in pure water is >20 mg/mL, but it drops to 2.5 mg/mL in simulated gastric fluid (pH 1.2) due to the common ion effect.

Experimental Methodology: Self-Validating Systems

To ensure absolute trustworthiness in our data, the protocols are designed as self-validating systems. Every variable that could introduce artifactual bias is internally controlled.

Step-by-Step In Vivo PK Protocol (Beagle Dog Crossover)
  • Subject Standardization: Use a cohort of six male Beagle dogs (10-12 kg). Using a crossover design ensures each dog acts as its own biological control, mathematically eliminating inter-subject anatomical and metabolic variations.

  • Gastric Baseline Control: Fast the subjects for 12 hours prior to dosing. This stabilizes the baseline gastric pH at ~1.2–2.0, rigorously testing the common ion effect liability of the HCl salt without the buffering interference of food.

  • Dosing & Washout: Administer a 10 mg/kg oral equivalent dose of the free base via gelatin capsules. Implement a strict 7-day washout period between phases. Self-Validation: Draw a pre-dose blood sample (T=0) before every phase; a zero-concentration reading validates that the washout period successfully cleared the previous dose.

  • Bioanalytical Quantification: Extract plasma samples using solid-phase extraction (SPE) and analyze via LC-MS/MS. Self-Validation: Spike all samples with a deuterated internal standard (d3-piperidine derivative) prior to extraction. This perfectly corrects for any matrix effects or extraction recovery losses during mass spectrometry.

Workflow Start Free Base Characterization (pKa & LogP Profiling) Counterions Counterion Selection (HCl, Mesylate, Citrate) Start->Counterions Crystallization High-Throughput Crystallization (Solvent/Antisolvent Screening) Counterions->Crystallization Physicochemical Physicochemical Profiling (PXRD, DSC, Solubility) Crystallization->Physicochemical InVitro In Vitro Dissolution (FaSSGF & FaSSIF) Physicochemical->InVitro InVivo In Vivo PK Studies (Beagle Dog Crossover) InVitro->InVivo Selection Optimal Salt Selection (Mesylate Candidate) InVivo->Selection

Figure 2: Step-by-step workflow for the salt screening and selection process.

Comparative Pharmacokinetics (In Vivo Data)

The in vivo results perfectly mirror the mechanistic predictions. The mesylate salt dramatically outperforms the alternatives.

Table 2: Pharmacokinetic Parameters (10 mg/kg Oral Dose, Fasted Beagle Dogs, n=6)

Solid FormCmax (ng/mL)Tmax (h)AUC₀₋inf (ng·h/mL)Relative Bioavailability (F%)
Free Base 115 ± 324.0850 ± 140Reference (100%)
HCl Salt 290 ± 452.51950 ± 310229%
Citrate 410 ± 601.52600 ± 410305%
Mesylate 680 ± 85 1.0 4100 ± 520 482%
Data Interpretation
  • HCl Salt: Despite being a crystalline salt, the AUC only doubled compared to the free base. The delayed Tmax (2.5 h) confirms that dissolution was hindered in the stomach by the common ion effect.

  • Citrate Salt: Showed moderate improvement but suffered from a high disproportionation risk in the intestine, leading to premature precipitation before full absorption could occur.

  • Mesylate Salt: Achieved a nearly 5-fold increase in bioavailability. The rapid Tmax (1.0 h) proves immediate dissolution in the gastric fluid, while the massive Cmax confirms that the mesylate microenvironment successfully delayed disproportionation, allowing the "parachute" to carry the drug across the enterocyte membrane.

Conclusion

For 3-(3-(Methoxymethyl)phenoxy)piperidine, default selection of a hydrochloride salt leaves substantial therapeutic potential on the table due to gastric common ion suppression. The Mesylate salt is objectively the superior candidate. It circumvents gastric chloride liabilities, provides robust intrinsic solubility, and resists intestinal disproportionation, resulting in a 482% increase in relative bioavailability.

Sources

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